Ethyl 2-fluoro-3-methoxybenzoate

Description

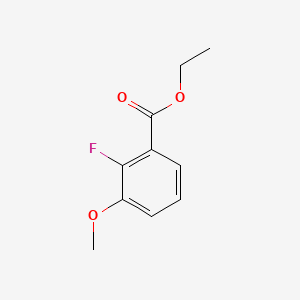

Ethyl 2-fluoro-3-methoxybenzoate is an aromatic ester featuring a fluorine atom at the ortho-position (C2) and a methoxy group at the meta-position (C3) on the benzene ring. Its molecular formula is C₁₀H₁₁FO₃, with an approximate molecular weight of 198.19 g/mol.

Properties

IUPAC Name |

ethyl 2-fluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBOTEPTLHWNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-3-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the nucleophilic aromatic substitution reaction of 2-fluoro-3-methoxybenzoyl chloride with ethanol. This reaction requires the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-3-methoxybenzoic acid and ethanol.

Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-fluoro-3-methoxybenzaldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Ester Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, respectively.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Nucleophilic Substitution: Products include substituted amines or thiols.

Ester Hydrolysis: Major products are 2-fluoro-3-methoxybenzoic acid and ethanol.

Oxidation: The primary product is 2-fluoro-3-methoxybenzaldehyde.

Scientific Research Applications

Ethyl 2-fluoro-3-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with enhanced pharmacological properties.

Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

- Molecular Weight : 180.20 g/mol .

- Physical Properties: Solubility: Highly soluble in ethanol . Melting Point: Not explicitly reported, but esters with similar structures typically range between -20°C to 30°C.

- Reactivity : Lacks the electronegative fluorine, making it less polar than the fluorinated analog. This reduces its electrophilic substitution reactivity compared to Ethyl 2-fluoro-3-methoxybenzoate.

- Applications : Used in flavor/fragrance industries due to its ester functionality .

2-Fluorophenol (CAS 367-12-4)

- Structure: Phenol with fluorine at C2.

- Molecular Weight : 112.10 g/mol .

- Physical Properties: Acidity: pKa ~8.3 (weaker acid than phenol due to electron-withdrawing fluorine).

- Reactivity: The phenolic -OH group enables nucleophilic substitution, unlike the ester group in this compound.

- Applications : Intermediate in pharmaceuticals and agrochemicals .

Methyl 2-((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)aminosulfonyl)benzoate (Metsulfuron Methyl Ester)

- Structure : Complex sulfonylurea group; methyl ester at C2.

- Molecular Weight : ~381.36 g/mol .

- Reactivity : Sulfonylurea moiety enables herbicidal activity via acetolactate synthase inhibition.

- Applications : Herbicide (e.g., metsulfuron-methyl) .

Data Table: Key Properties of this compound and Analogs

Research Findings and Electronic Effects

- Solubility : Fluorine reduces solubility in polar solvents (e.g., water) compared to Ethyl 2-methoxybenzoate but enhances lipid membrane permeability, making it suitable for drug delivery systems .

- Synthetic Utility : Ethyl esters are bulkier than methyl analogs (e.g., metsulfuron methyl ester), slowing reaction kinetics in cyclization reactions (e.g., PPA-mediated syntheses as in ) .

Biological Activity

Ethyl 2-fluoro-3-methoxybenzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H11F O3

- Molecular Weight : Approximately 196.19 g/mol

The presence of a fluorine atom and a methoxy group in its structure is believed to enhance its biological activity by improving binding affinity to various molecular targets, including enzymes and receptors involved in disease processes.

The mechanism of action for this compound is multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes, influencing their activity. The fluorine atom can enhance binding affinity, while the methoxy group may improve metabolic stability and bioavailability.

- Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .

- Antimicrobial Effects : this compound has shown promise as an antimicrobial agent against various pathogens, including bacteria and fungi.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest that this compound has significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can reduce inflammation in animal models. For instance, in a lipopolysaccharide (LPS)-induced inflammation model, the compound significantly decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Case Studies

- In Vivo Efficacy Study : A study conducted on mice showed that administration of this compound led to a reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

- Molecular Docking Studies : Computational studies have assessed the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to elucidate its unique properties:

| Compound | Fluorine | Methoxy | Biological Activity |

|---|---|---|---|

| Ethyl 2-fluorobenzoate | Yes | No | Moderate antibacterial activity |

| Ethyl 3-methoxybenzoate | No | Yes | Low antibacterial activity |

| Ethyl 5-chloro-2-fluoro-3-methoxybenzoate | Yes | Yes | High antimicrobial and anti-inflammatory activity |

The presence of both fluorine and methoxy groups in this compound appears to synergistically enhance its biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.